3-Bromo-4-(trifluoromethoxy)benzyl alcohol
Overview
Description
3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a chemical compound that has gained attention in recent years due to its unique structure and potential applications. It is a type of benzyl alcohol that has a bromine atom and a trifluoromethoxy group attached to its benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known to be used as a reagent in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Bromo-4-(trifluoromethoxy)benzyl alcohol likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its role in suzuki–miyaura cross-coupling reactions, it can be inferred that it plays a part in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds being synthesized .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, its action results in the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in Suzuki–Miyaura cross-coupling reactions, factors such as temperature, the presence of a catalyst (typically palladium), and the pH of the reaction environment can all impact the reaction’s efficiency and the stability of the reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-(trifluoromethoxy)benzyl alcohol involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with bromine. The reaction is typically carried out in the presence of a solvent such as ether at low temperatures (around 0°C). The mixture is stirred for about 30 minutes, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is poured into an ice-water mixture and stirred for 1-2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethoxy)benzyl alcohol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium hydride or lithium diisopropylamide.
Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Sodium Hydride: Used for deprotonation and substitution reactions.
Lithium Diisopropylamide: Used for substitution reactions.
Potassium Permanganate: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted benzyl alcohols.
Oxidation Products: Corresponding aldehydes and carboxylic acids.
Reduction Products: Benzyl alcohols.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl bromide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(Trifluoromethyl)benzyl bromide: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethoxy)benzyl alcohol: Lacks the bromine atom.
Uniqueness
3-Bromo-4-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
[3-bromo-4-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUHBCKVTDXCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650206 | |
Record name | [3-Bromo-4-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85366-65-0 | |
Record name | [3-Bromo-4-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-(trifluoromethoxy)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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